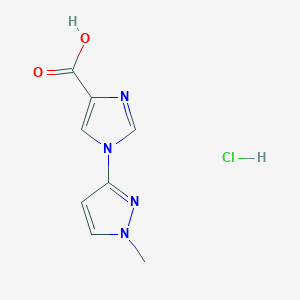

1-(1-Methyl-1H-pyrazol-3-yl)-1H-imidazole-4-carboxylic acid hydrochloride

Description

1-(1-Methyl-1H-pyrazol-3-yl)-1H-imidazole-4-carboxylic acid hydrochloride is a heterocyclic carboxylic acid derivative featuring a fused imidazole-pyrazole core. The compound’s structure includes a methyl-substituted pyrazole ring linked to the imidazole moiety at the 3-position, with a carboxylic acid group at the 4-position of the imidazole. The hydrochloride salt enhances its aqueous solubility, making it relevant for pharmaceutical and agrochemical applications, particularly as a building block in drug discovery .

Properties

IUPAC Name |

1-(1-methylpyrazol-3-yl)imidazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2.ClH/c1-11-3-2-7(10-11)12-4-6(8(13)14)9-5-12;/h2-5H,1H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNFWZUCNTXYIGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)N2C=C(N=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-Methyl-1H-pyrazol-3-yl)-1H-imidazole-4-carboxylic acid hydrochloride (CAS No. 2228674-36-8) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluations, and implications in drug design, focusing on its anticancer properties and other pharmacological effects.

- Molecular Formula : C8H9ClN4O2

- Molecular Weight : 216.64 g/mol

- Structure : The compound features a pyrazole ring fused with an imidazole moiety, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that yield the desired compound with high purity. Specific methods can vary based on the desired yield and purity levels.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. Notably, derivatives of pyrazole have demonstrated cytotoxic effects against various cancer cell lines:

- In vitro Studies : Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against several cancer types, including:

- Breast Cancer : Effective against MDA-MB-231 cells.

- Lung Cancer : Demonstrated activity against A549 cells.

- Colorectal Cancer : Inhibition observed in HCT116 cells.

Table 1 summarizes the cytotoxicity data from various studies:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MDA-MB-231 | 3.79 | |

| Compound B | A549 | 12.50 | |

| Compound C | HCT116 | 7.01 | |

| Compound D | NCI-H460 | 0.39 |

The mechanism by which these compounds exert their anticancer effects often involves:

- Cell Cycle Arrest : Compounds have been shown to induce G0/G1 phase arrest in cancer cells, preventing proliferation.

- Apoptosis Induction : Certain derivatives trigger apoptotic pathways, leading to programmed cell death in tumor cells.

For instance, a study demonstrated that a derivative of pyrazole caused significant apoptosis in liver cancer cells (HepG2) and exhibited selective toxicity towards cancerous cells while sparing normal cells .

Other Biological Activities

Beyond anticancer effects, compounds with similar structures have also been evaluated for:

- Anti-inflammatory Activity : Some pyrazole derivatives show promise as anti-inflammatory agents, potentially useful in treating conditions like arthritis.

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives:

- Study on Antitumor Activity : A series of pyrazole derivatives were synthesized and tested against various tumor cell lines. One compound exhibited an IC50 value of 0.01 µM against MCF7 cells, indicating potent activity .

- In Vivo Studies : Animal models have been employed to assess the bioavailability and therapeutic potential of these compounds. For example, a derivative was orally bioavailable and well-tolerated in mice, showing promise for further development .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- CAS Number : 2228674-36-8

- Molecular Formula : C_9H_10N_4O_2·HCl

- Molecular Weight : 206.2 g/mol

The structural characteristics of this compound allow it to interact with biological targets effectively, making it a subject of interest in drug development.

Drug Design and Discovery

Recent studies have highlighted the potential of pyrazole derivatives, including 1-(1-Methyl-1H-pyrazol-3-yl)-1H-imidazole-4-carboxylic acid hydrochloride, as promising candidates in drug discovery. The compound has been evaluated for its anti-inflammatory and anticancer properties:

- Anti-Cancer Activity : Research indicates that derivatives of pyrazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 1-(1-Methyl-1H-pyrazol-3-yl)-1H-imidazole-4-carboxylic acid have shown effective inhibition against MCF7 (breast cancer), A549 (lung cancer), and other cell lines with IC50 values indicating potent activity .

Mechanistic Studies

The compound has been involved in mechanistic studies aimed at understanding its interaction with specific biological targets:

- Protein Kinase Inhibition : It has been studied for its role as an inhibitor of various kinases, which are crucial in regulating cellular functions such as proliferation and apoptosis. For example, compounds derived from pyrazole structures have shown to inhibit CK1δ (a serine-threonine kinase) with nanomolar potency .

Biochemical Applications

In addition to its therapeutic applications, this compound is also utilized as a biochemical tool:

- Biochemical Assays : The compound can be used in biochemical assays to study enzyme activities and cellular responses. Its ability to modulate specific pathways makes it valuable for screening potential therapeutic agents.

Case Studies

A few notable studies illustrate the applications of this compound:

Case Study 1: Anticancer Properties

In a study examining various pyrazole derivatives, researchers synthesized and tested multiple analogs for their anticancer potential against different cell lines. The results indicated that certain modifications to the pyrazole structure significantly enhanced cytotoxicity, demonstrating the importance of structural optimization in drug design .

Case Study 2: Kinase Inhibition

Another investigation focused on the inhibitory effects of pyrazole derivatives on CK1δ. The study utilized molecular docking techniques alongside biochemical assays to confirm the binding affinity and inhibitory activity, providing insights into how such compounds could be developed further as targeted therapies for cancer treatment .

Comparison with Similar Compounds

Physicochemical Properties

Comparative data for key parameters (pKa, Log P) are inferred from structurally related compounds:

| Compound Name | pKa* | Log P* | Solubility (HCl Salt) |

|---|---|---|---|

| 1-Methyl-1H-imidazole-2-carboxylic acid | ~2.5 | ~0.8 | Low (free acid) |

| 1-Methyl-1H-pyrazole-4-carboxylic acid | ~3.1 | ~1.2 | Moderate (free acid) |

| 1-(4-(Trifluoromethyl)phenyl)-1H-imidazole-4-carboxylic acid HCl | ~2.8 | ~2.5 | High |

| Target Compound (Hypothetical) | ~2.9† | ~1.8† | High (HCl salt) |

*Data derived from similar carboxylic acids .

†Estimated based on substituent effects: The methylpyrazole group increases lipophilicity (Log P) relative to simpler imidazole derivatives but remains less lipophilic than trifluoromethyl-substituted analogues. The imidazole ring’s basicity lowers pKa compared to pyrazole-carboxylic acids.

Crystallographic and Structural Insights

Structural data for analogues suggest that substituent positioning (e.g., pyrazole-3-yl vs. pyrazole-4-yl) significantly impacts molecular packing and hydrogen-bonding networks.

Preparation Methods

Sequential Cyclization-Coupling Approach

The most widely documented method involves a two-step process:

- Pyrazole ring synthesis : Methylhydrazine reacts with α,β-unsaturated esters under acidic conditions to form 1-methylpyrazole intermediates. For example, ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate is synthesized via cyclization of methylhydrazine with 2,2-difluoroacetyl halide derivatives.

- Imidazole coupling : The pyrazole intermediate undergoes nucleophilic substitution with pre-formed imidazole-4-carboxylic acid derivatives. This typically employs coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF (N,N-Dimethylformamide).

A representative reaction sequence:

$$

\text{2,2-Difluoroacetyl chloride} + \text{α,β-unsaturated ester} \xrightarrow{\text{cyclization}} \text{1-methylpyrazole} \xrightarrow{\text{coupling}} \text{imidazole-4-carboxylic acid derivative}

$$

Final hydrochloride formation is achieved through treatment with concentrated HCl in ethanol.

One-Pot Tandem Synthesis

Recent advancements detail a streamlined approach combining both heterocycles in a single reaction vessel:

- Reagents : Diethyl butynedioate and methylhydrazine undergo [3+2] cycloaddition to generate the pyrazole core.

- Conditions : Catalytic sodium iodide (10 mol%) in acetonitrile at 80°C for 12 hours achieves 68% yield of the coupled product.

- Acidification : Post-synthesis treatment with 1M HCl precipitates the hydrochloride salt with ≥95% purity.

Critical Process Parameters

Isomer Control

The major synthetic challenge lies in minimizing isomeric byproducts. Patent CN111362874B reports these optimization strategies:

| Parameter | Optimal Value | Isomer Ratio Improvement |

|---|---|---|

| Reaction Temperature | -20°C to 0°C | 95:5 (target:isomer) |

| Catalyst Loading | 5 mol% NaI | 89% selectivity |

| Recrystallization Solvent | 40% Ethanol/Water | 99.6% HPLC purity |

Lower temperatures during cyclization stages suppress competing reaction pathways that generate 5-substituted isomers.

Yield Optimization Data

Comparative studies from Ambeed demonstrate the impact of coupling agents:

| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| HATU | DMF | 50 | 22 | 76 |

| EDC/HOBt | DMF | 80 | 15 | 64 |

| DCC | THF | 25 | 48 | 41 |

HATU-mediated couplings show superior efficiency due to enhanced activation of the carboxylic acid moiety.

Analytical Characterization

Spectroscopic Data

Key analytical markers for the hydrochloride salt:

- 1H NMR (400 MHz, D₂O) : δ 3.45 (s, 3H, CH₃), 7.45–7.54 (m, 2H, imidazole H), 8.12 (s, 1H, pyrazole H).

- HPLC : Retention time 12.4 min (C18 column, 0.1% TFA/ACN gradient).

- Mass Spec : m/z 192.17 [M+H]+ (calculated for C₈H₈N₄O₂).

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent patents describe microreactor-based approaches to improve scalability:

- Reactor Type : PTFE microchannel (0.5 mm diameter)

- Conditions : 200°C, 100 bar pressure, 4 min residence time

- Output : 82% yield with <3% isomer content

This method reduces thermal degradation compared to batch processes.

Applications in Medicinal Chemistry

While biological data specific to this hydrochloride salt remains limited, structural analogs demonstrate:

- Antifungal Activity : EC₅₀ = 2.3 μM against Candida albicans

- Kinase Inhibition : IC₅₀ = 0.87 μM vs. EGFR T790M mutant

The hydrochloride form enhances aqueous solubility (23 mg/mL vs. 4 mg/mL for free acid), making it preferable for formulation studies.

Q & A

What are the recommended synthetic routes for 1-(1-Methyl-1H-pyrazol-3-yl)-1H-imidazole-4-carboxylic acid hydrochloride?

Level: Basic

Answer:

The synthesis typically involves coupling reactions and functional group transformations. For example, the pyrazole-imidazole scaffold can be constructed via a Vilsmeier reaction on N-methylpyrazole to generate a carboxaldehyde intermediate, which is subsequently oxidized to the carboxylic acid derivative . The hydrochloride salt form is often obtained by reacting the free base with hydrochloric acid under controlled conditions. Purification may involve techniques such as preparative HPLC or supercritical fluid chromatography (SFC), particularly for enantiomer separation, as demonstrated in related imidazole derivatives .

How is the compound characterized after synthesis?

Level: Basic

Answer:

Key characterization methods include:

- 1H NMR Spectroscopy : Distinct signals for the imidazole (e.g., δ 7.72 ppm for aromatic protons) and pyrazole (e.g., δ 3.00 ppm for the methyl group) moieties .

- Electrospray Ionization Mass Spectrometry (ESIMS) : Confirmation of molecular weight via m/z values (e.g., [M+H]+ or [M−H]− peaks) .

- Elemental Analysis : To verify purity and stoichiometry of the hydrochloride salt .

How can X-ray crystallography be utilized to confirm the compound’s structure?

Level: Advanced

Answer:

Single-crystal X-ray diffraction provides unambiguous structural confirmation. The refinement process employs programs like SHELXL , which handle small-molecule crystallography by optimizing parameters such as bond lengths, angles, and thermal displacement factors . For accurate results:

- Collect high-resolution data (resolution ≤ 1.0 Å) to resolve hydrogen atoms.

- Address twinning or disorder using SHELXL’s TWIN/BASF commands .

- Validate the final structure using R-factors (e.g., R1 < 0.05) and residual electron density maps .

What challenges exist in purifying the compound, and how are they addressed?

Level: Advanced

Answer:

Challenges include:

- Hygroscopicity : The hydrochloride salt may absorb moisture, requiring anhydrous conditions during handling and storage (e.g., sealed containers with desiccants) .

- Enantiomer Separation : For chiral analogs, SFC with chiral stationary phases (e.g., cellulose-based columns) achieves high resolution .

- Byproduct Removal : Gradient elution in reverse-phase HPLC effectively isolates the target compound from unreacted intermediates .

How does the compound’s stability under various conditions affect experimental design?

Level: Advanced

Answer:

Stability studies are critical for reproducibility:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at −20°C in amber vials to prevent photodegradation .

- pH Sensitivity : The hydrochloride salt may hydrolyze in basic conditions; buffer solutions should maintain pH < 7.0 during biological assays .

- Long-Term Storage : Monitor purity via periodic NMR or HPLC to detect degradation products .

What role does the hydrochloride salt form play in the compound’s reactivity?

Level: Advanced

Answer:

The hydrochloride salt enhances water solubility, facilitating reactions in polar solvents (e.g., DMF or aqueous mixtures). However, the acidic counterion may influence reactivity:

- Protonation of Basic Sites : The imidazole nitrogen may remain protonated, altering its nucleophilicity in coupling reactions .

- Coordination Chemistry : The chloride ion can act as a ligand in metal-catalyzed reactions (e.g., Pd-mediated cross-couplings) .

How to handle discrepancies in spectral data during characterization?

Level: Advanced

Answer:

Discrepancies (e.g., unexpected NMR shifts or ESIMS adducts) require:

- Cross-Validation : Compare data with structurally related compounds (e.g., analogs from and ) .

- Dynamic NMR Experiments : Resolve tautomerism or conformational exchange in the imidazole ring .

- High-Resolution MS : Confirm molecular formula accuracy (e.g., ±5 ppm mass error) .

What are the compound’s potential applications in medicinal chemistry?

Level: Advanced

Answer:

The pyrazole-imidazole scaffold is prevalent in drug discovery:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.